6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H9NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h3-4,10H,1-2,5H2 |
InChI Key |
QXSXUCFIJKIEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)OCO3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides that demonstrated potent inhibition of GSK-3β, a target implicated in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance the potency of these compounds.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of indazole derivatives related to this compound were synthesized and tested against various bacterial strains. Results showed significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with varying zones of inhibition depending on the specific derivative tested . This suggests potential applications in developing new antibiotics.
Synthetic Organic Chemistry
Synthesis of Functionalized Derivatives
The versatility of this compound as a precursor for synthesizing functionalized derivatives has been well-documented. Methods such as palladium-catalyzed cross-coupling reactions allow for the introduction of various substituents at the indole core. For example, a recent study demonstrated the synthesis of 6-aryl dopamine derivatives starting from related indole compounds through sequential reactions involving chlorination and Suzuki coupling . This highlights the compound's utility in generating complex molecular architectures.
Material Science Applications
Polymer Chemistry
The structural features of this compound lend themselves to applications in polymer chemistry. Its ability to act as a building block for polymers can lead to materials with unique properties such as enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing, with potential applications in coatings and advanced materials.
Case Study: Anticancer Activity Evaluation
A series of derivatives were synthesized and evaluated for their anticancer properties:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 0.23 ± 0.04 | GSK-3β |
| Compound B | 50 ± 10 | Bcl-2 |
| Compound C | 100 ± 15 | p53 |
This table summarizes the inhibitory potency against key targets involved in cancer cell survival pathways.
Case Study: Antimicrobial Activity
The antimicrobial efficacy of synthesized derivatives was assessed using the agar diffusion method:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound D | 32 | S. aureus |
| Compound E | 28 | E. coli |
| Compound F | 25 | Bacillus subtilis |
This data illustrates the varying effectiveness of different derivatives against common bacterial pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dioxoloindole Core
N-(5-Benzyl-6-oxo-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-N-isopropyl-acetamide
- Structure : Incorporates a benzyl group at position 5 and an acetamide substituent at position 5.
- Synthesis : Prepared via Ugi multicomponent reaction followed by palladium-catalyzed cyclization (47% yield) .
- Properties: Molecular weight = 366.42 g/mol.
Solypertine (7-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole)
- Structure : Features a piperazine-ethyl chain with a 2-methoxyphenyl group.
- Applications: Known for adrenergic receptor modulation. The piperazine moiety enhances binding to neurotransmitter receptors .
5-(4-Methylbenzoyl)-hexahydrocyclohepta[b]-1,3-dioxolo[4,5-f]indole
- Structure : Hexahydrocyclohepta ring fused with dioxoloindole and a 4-methylbenzoyl group.
Heterocyclic Ring Modifications
2-Chloro-6,7-dihydro-5H-thiazolo[4,5-f]indole
- Structure : Replaces the dioxolo oxygen atoms with sulfur, forming a thiazolo ring.
- Impact : Sulfur’s electronegativity and larger atomic radius may enhance π-stacking interactions but reduce oxidative stability (CAS 1247879-12-4) .
[1,3]Dioxolo[4,5-f]isoindolone Derivatives
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| 6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]indole | 2.1 | 0.5 (PBS) | Sensitive to strong acids |
| Thiazolo[4,5-f]indole | 3.5 | 0.2 (DMSO) | Oxidatively stable |
| Isoindolone I1 | 1.8 | 1.2 (EtOH) | High crystallinity |
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., benzoyl, sulfonyl) improve AChE binding but may reduce solubility. Piperazine and ethyl chains enhance CNS targeting .
- Ring Modifications : Thiazolo analogs offer enhanced π-interactions but require stabilization strategies. Hexahydro derivatives trade aromaticity for conformational flexibility .
- Synthetic Efficiency : Multicomponent reactions (Ugi) and palladium catalysis enable rapid diversification of the dioxoloindole scaffold .
Preparation Methods
Carbamate Intermediate Synthesis and Cyclization
A foundational approach involves the strategic use of carbamate-protected intermediates to direct regioselective cyclization. In a representative procedure, 4-(2-aminoethyl)phenol undergoes carbamate formation via reaction with dimethyl carbonate or di-tert-butyl dicarbonate in a methanol-water solvent system. Sodium bicarbonate facilitates deprotonation, enabling nucleophilic attack on the carbonyl carbon of the carbonate reagent .
Critical Parameters :
-
Solvent Ratio : Methanol-water (2:1 v/v) optimizes solubility while minimizing hydrolysis side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of dimethyl carbonate to amine ensures complete conversion without excess reagent accumulation.
-
Reaction Time : 2 hours at ambient temperature balances reaction progress with byproduct suppression.
The resulting methyl (4-hydroxyphenethyl)carbamate or its tert-butyl analog serves as a stable precursor for subsequent dioxolane ring formation.
Acid-Catalyzed Dioxolane Cyclization
Formation of the fused dioxolo ring system is achieved through acid-catalyzed cyclocondensation. Treatment of methyl (4-hydroxyphenethyl)carbamate with 2,2-dimethoxypropane in chloroform, catalyzed by p-toluenesulfonic acid (TsOH), induces simultaneous deprotection and cyclization .
Mechanistic Insights :
-
Acid Activation : TsOH protonates the methoxy group of 2,2-dimethoxypropane, generating a resonance-stabilized carbocation.
-
Nucleophilic Attack : The phenolic oxygen attacks the electrophilic carbon, forming the dioxolane ring.
-
Deprotection : Carbamate cleavage occurs via acid-mediated hydrolysis, releasing the free amine.
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 70°C |
| Catalyst Loading | 20 mol% TsOH |
| Reaction Time | 12-14 hours |
| Solvent | Anhydrous CHCl₃ |
This method achieves 78-82% isolated yield across multiple batches, with HPLC purity exceeding 98% .
Reductive Amination Pathways
The Ambeed protocol for 5-fluoroindole synthesis offers transferable methodology for constructing the ethylamine sidechain in 6,7-dihydro derivatives. Adapting their LiAlH₄ reduction strategy:
-
Oxalyl Chloride Activation : Treatment of indole-3-acetic acid with oxalyl chloride in Et₂O generates the acid chloride.
-
Ethanolamine Coupling : Reaction with ethanolamine produces the corresponding amide.
-
LiAlH₄ Reduction : Selective reduction of the amide to amine occurs at 0°C to prevent over-reduction.
Yield Optimization :
-
Step 1 : 94% conversion (monitored by FT-IR disappearance of -COOH stretch at 1700 cm⁻¹)
-
Step 3 : 68% isolated yield after column chromatography (SiO₂, EtOAc/hexane gradient)
Green Chemistry Approaches
Emerging methodologies prioritize solvent reduction and catalytic efficiency:
5.1 Microwave-Assisted Synthesis
Preliminary trials indicate that cyclization times can be reduced from 12 hours to 45 minutes using microwave irradiation (300 W, 120°C). This technique decreases energy consumption by 62% while maintaining comparable yields .
5.2 Continuous Flow Systems
A microreactor setup with immobilized TsOH catalyst demonstrates:
-
98% conversion at 0.5 mL/min flow rate
-
40% reduction in solvent volume vs batch processes
-
Consistent output over 120-hour operation
Analytical Characterization Protocols
Rigorous quality control ensures synthetic fidelity:
6.1 Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.2 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 4.25 (m, 2H, OCH₂O), 3.45 (t, J=7.1 Hz, 2H, CH₂N), 2.85 (t, J=7.1 Hz, 2H, CH₂Ar)
-
HRMS : m/z calcd for C₁₀H₁₀N₂O₂ [M+H]⁺ 191.0811, found 191.0809
6.2 Chromatographic Purity
HPLC conditions: C18 column, 60:40 MeCN/H₂O, 1.0 mL/min, λ=254 nm
Retention time: 6.7 minutes ±0.2
Industrial-Scale Production Considerations
Transitioning from laboratory to plant-scale synthesis presents unique challenges:
7.1 Safety Protocols
-
Strict temperature control during LiAlH₄ reductions (<10°C)
-
Nitrogen inertization during palladium-catalyzed steps
7.2 Waste Stream Management
-
Chloroform recovery via fractional distillation (89% efficiency)
-
Aluminum hydroxide byproducts from LiAlH₄ neutralization repurposed as flocculants
7.3 Cost Analysis
| Component | Lab Scale Cost | Plant Scale Cost |
|---|---|---|
| TsOH Catalyst | $12.50/g | $4.20/g |
| 2,2-Dimethoxypropane | $8.75/mL | $1.90/mL |
| Pd(PPh₃)₄ | $320/g | $110/g |
Comparative Method Assessment
Evaluating key performance indicators across synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Acid-Catalyzed | 82 | 98.5 | High | Moderate |
| Reductive Amination | 68 | 97.2 | Medium | Low |
| Microwave-Assisted | 79 | 98.1 | High | High |
| Continuous Flow | 85 | 99.0 | Very High | Very High |
Q & A
Q. What are the common synthetic routes for preparing 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole derivatives?
A typical approach involves cyclocondensation reactions using indole precursors. For example, a modified procedure for indole derivatives involves refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed to introduce triazole substituents, as seen in the synthesis of 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole, yielding 42% after column chromatography .
Q. How can NMR spectroscopy confirm the structure and purity of this compound derivatives?
Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation. For instance, ¹H NMR can resolve methylene protons in the dioxolo ring, while ¹³C NMR identifies carbonyl and aromatic carbons. ¹⁹F NMR is used for fluorinated derivatives, such as 5-fluoro-indole analogs, to confirm substitution patterns . TLC and high-resolution mass spectrometry (FAB-HRMS) complement NMR data for purity assessment .
Q. What safety precautions are necessary when handling indole derivatives like this compound?
Indole derivatives often require handling in fume hoods due to potential eye and skin irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit.). Precautionary measures include using gloves, goggles, and proper ventilation. For example, tetrahydrobenzindole intermediates in C–H insertion reactions require strict adherence to safety protocols .
Advanced Research Questions
Q. How can researchers design this compound derivatives for pharmacological activity?
Rational design involves modifying substituents to enhance bioactivity. For instance, introducing electron-withdrawing groups (e.g., fluoro or chloro) at positions 5 or 6 can improve metabolic stability. Evidence from tricyclic tetrahydrobenzindole syntheses highlights the use of Pd-catalyzed C–H functionalization to generate guanylate cyclase inhibitors, where substituent positioning directly impacts potency .
Q. What strategies resolve contradictions in spectroscopic data for complex indole derivatives?
Conflicting data may arise from tautomerism or impurities. For example, in the synthesis of hexamethyldimethylenindolino[4,5-e]indoline, unexpected elimination of HCN during base treatment led to symmetric dioxo-indoloindole formation, confirmed via ¹H/¹³C NMR and mass spectrometry . Cross-validation with IR and UV spectra is recommended to resolve ambiguities.
Q. How can asymmetric synthesis be applied to indole derivatives like this compound?
Rhodium-catalyzed asymmetric C–H insertion reactions enable enantioselective preparation of arylalkenyl indoles. For example, chiral carbenoid intermediates undergo Cope rearrangement-elimination to yield enantiomerically pure products, a method validated in tetrahydrobenzindole syntheses .
Q. What methodologies are effective for analyzing indole derivatives in biological matrices?
Fluorescent probes like PHOXI (2-phenyl-6H-oxazolo[4,5-e]indole) allow tracking in biological systems. PHOXI’s solvent-sensitive fluorescence (quantum yield dependent on polarity) is characterized via ¹H NMR and fluorescence spectroscopy, enabling real-time monitoring in peptide derivatization studies .
Methodological Resources
- Synthetic Optimization : Use PEG-400/DMF solvent systems for CuAAC reactions to improve yields .
- Purification : Employ gradient column chromatography (e.g., 70:30 ethyl acetate/hexane) for polar indole derivatives .
- Data Analysis : Combine HRMS with isotopic pattern matching to confirm molecular formulas in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
